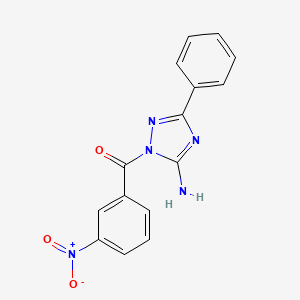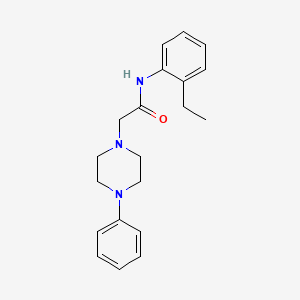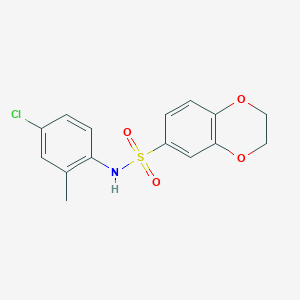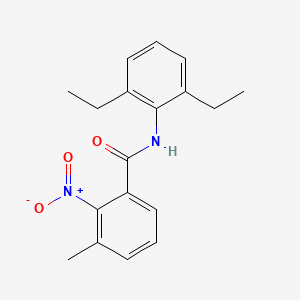![molecular formula C14H20ClNO B5843949 2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol](/img/structure/B5843949.png)
2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol, also known as Clenbuterol, is a beta-2 adrenergic agonist that is commonly used in veterinary medicine to treat respiratory diseases in horses and other livestock. Despite being banned for human consumption in many countries, Clenbuterol has gained popularity in recent years as a weight loss and bodybuilding supplement due to its ability to increase metabolism and promote fat loss.
Wirkmechanismus
2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol works by binding to beta-2 adrenergic receptors in the body, which are primarily found in the lungs and bronchial tubes. This binding leads to the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP). Increased cAMP levels lead to the relaxation of smooth muscle in the bronchial tubes, resulting in bronchodilation. In addition, 2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol has been shown to increase protein synthesis in skeletal muscle, leading to an increase in muscle mass.
Biochemical and Physiological Effects
In addition to its bronchodilator and anabolic effects, 2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol has been shown to increase metabolism and promote fat loss. This is due to its ability to increase the production of heat in the body, which leads to an increase in energy expenditure. 2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol has also been shown to decrease appetite and increase the breakdown of fat in adipose tissue.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol has several advantages as a research tool, including its ability to selectively activate beta-2 adrenergic receptors and its well-established safety profile in animals. However, its use in human research is limited due to its potential for abuse and its banned status in many countries.
Zukünftige Richtungen
Future research on 2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol could focus on its potential use as a treatment for metabolic disorders such as obesity and type 2 diabetes. In addition, further investigation into its anabolic effects on skeletal muscle could lead to the development of new treatments for muscle wasting diseases. Finally, more research is needed to fully understand the long-term effects of 2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol use on human health.
Synthesemethoden
2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol can be synthesized through a multistep process starting with the reaction of 4-amino-3,5-dichlorobenzonitrile with propionyl chloride to form 4-amino-3,5-dichloroacetophenone. This intermediate is then reacted with propylamine and 2-chloro-3-phenylpropenal to form 2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol has been extensively studied for its potential use as a bronchodilator in the treatment of respiratory diseases such as asthma. It has also been investigated for its anabolic effects on skeletal muscle and its potential as a performance-enhancing drug in sports. In addition, 2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol has been studied for its potential use as a weight loss supplement.
Eigenschaften
IUPAC Name |
2-[[(Z)-2-chloro-3-phenylprop-2-enyl]-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-2-8-16(9-10-17)12-14(15)11-13-6-4-3-5-7-13/h3-7,11,17H,2,8-10,12H2,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJULLFPIKVTYIM-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC(=CC1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCO)C/C(=C/C1=CC=CC=C1)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5843866.png)




![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-[1-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B5843901.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxybenzylidene}propanohydrazide](/img/structure/B5843912.png)
![1-[2-(4-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5843920.png)


![3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5843939.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide](/img/structure/B5843941.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5843955.png)
